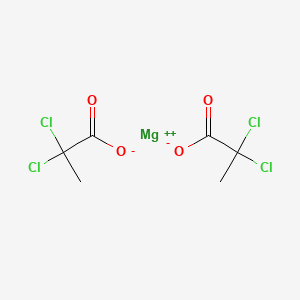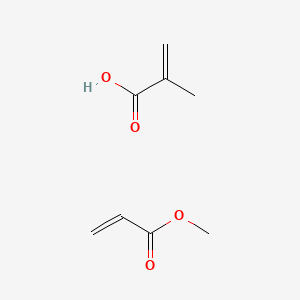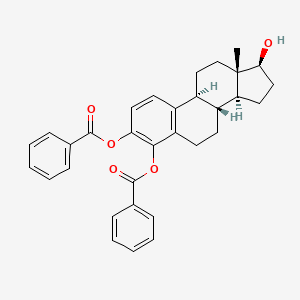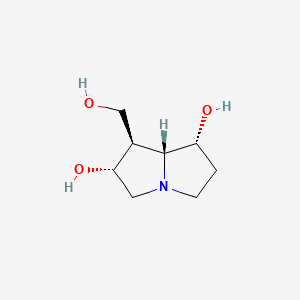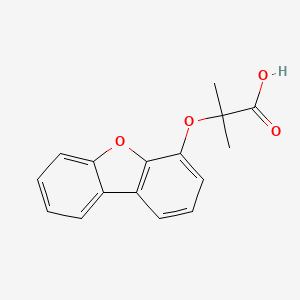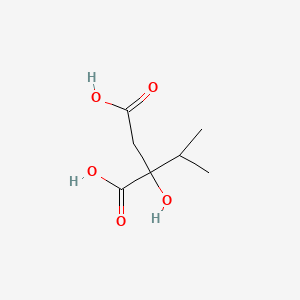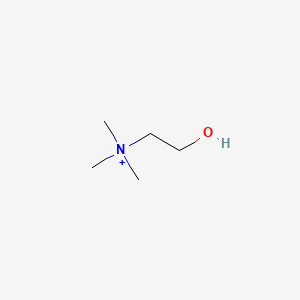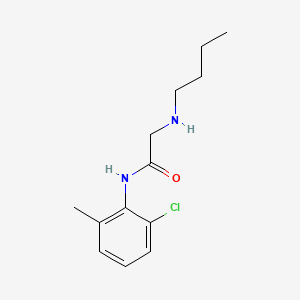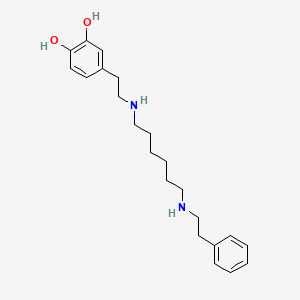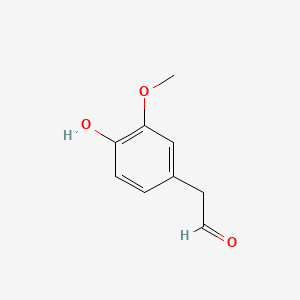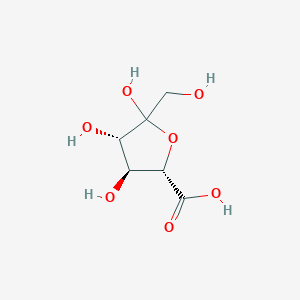
D-fructofuranuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-fructofuranuronic acid is the furanose form of D-fructuronic acid. It derives from a D-fructofuranose. It is a conjugate acid of a D-fructofuranuronate.
Aplicaciones Científicas De Investigación
Efficient Catalytic Conversion
D-fructofuranuronic acid, a derivative from fructose, can be efficiently catalyzed to produce hydroxymethylfurfural (HMF), a valuable biomass-derived platform chemical. Wang et al. (2011) developed a novel carbon-based solid acid catalyst that showed high yield in this conversion, highlighting its potential for green chemistry applications (Wang et al., 2011).
Mechanism of Acid-Catalyzed Conversion
In a study by Yang, Pidko, and Hensen (2012), the mechanism of acid-catalyzed glucose and fructose reactions was explored using density functional theory (DFT). They observed that fructose dehydration by Bronsted acids initiates reactions toward the formation of HMF and levulinic acid (LA), showing the importance of fructose in biorefinery platform product development (Yang, Pidko, & Hensen, 2012).
Kinetic Modeling of Sulfuric Acid Catalyzed Conversion
Fachri et al. (2015) conducted a kinetic study on the conversion of D-fructose to HMF and LA using sulfuric acid, contributing to the understanding of reaction dynamics in biomass-derived chemical production (Fachri et al., 2015).
Conversion to Biofuel
Morales et al. (2017) demonstrated the production of 5-ethoxymethyl furfural (EMF), a biofuel, from fructose using sulfonic mesostructured silica as a catalyst. This study offers an alternative route for advanced biofuel production (Morales et al., 2017).
Fructan Content Analysis in Wheat Grain
Verspreet et al. (2012) developed an improved method for measuring fructans in wheat grains. This method aids in determining the average degree of polymerization of fructans, which is crucial for understanding the nutritional aspects of wheat (Verspreet et al., 2012).
Propiedades
Nombre del producto |
D-fructofuranuronic acid |
|---|---|
Fórmula molecular |
C6H10O7 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6?/m1/s1 |
Clave InChI |
PTCIWUZVDIQTOW-XDJBDKDSSA-N |
SMILES isomérico |
C(C1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES canónico |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



